molecular formula C9H14ClN3O2 B6268394 1-[(piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 1955523-41-7

1-[(piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Cat. No.: B6268394
CAS No.: 1955523-41-7
M. Wt: 231.7
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a compound that features a piperazine ring linked to a pyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected and cyclized to form piperazinopyrrolidinones . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

1-[(piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is unique due to its specific combination of a piperazine ring and a pyrrole-2,5-dione moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

1955523-41-7

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.7

Purity

85

Origin of Product

United States

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